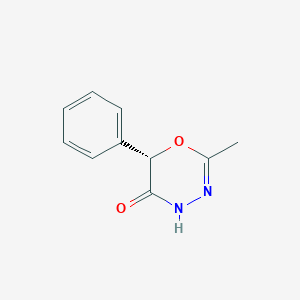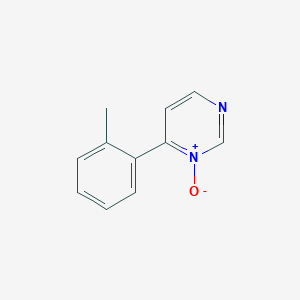
Prop-2-ynoic acid;2-(3,4,5-tris-decoxyphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile is an organic compound with a complex structure that includes a benzonitrile group and a 1,5-dioxo-1-phenylpentan-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.
Another method involves the reaction of benzoyl chloride with an alkanesulphonamide and phosphorus pentachloride at elevated temperatures . This method is useful for producing benzonitrile derivatives with various substituents.
Industrial Production Methods
Industrial production of 4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of ionic liquids as recycling agents has been explored to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzylamine derivatives.
Scientific Research Applications
4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of dyes, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile can be compared with other similar compounds, such as:
Benzonitrile: A simpler compound with a single nitrile group.
Benzaldehyde: A precursor in the synthesis of benzonitrile derivatives.
Benzoyl Chloride: Used in the synthesis of benzonitrile derivatives through substitution reactions.
Properties
CAS No. |
872679-76-0 |
|---|---|
Molecular Formula |
C40H71N3O5 |
Molecular Weight |
674.0 g/mol |
IUPAC Name |
prop-2-ynoic acid;2-(3,4,5-tris-decoxyphenyl)guanidine |
InChI |
InChI=1S/C37H69N3O3.C3H2O2/c1-4-7-10-13-16-19-22-25-28-41-34-31-33(40-37(38)39)32-35(42-29-26-23-20-17-14-11-8-5-2)36(34)43-30-27-24-21-18-15-12-9-6-3;1-2-3(4)5/h31-32H,4-30H2,1-3H3,(H4,38,39,40);1H,(H,4,5) |
InChI Key |
WWVOZFTUFUJGBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)N=C(N)N.C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl {[(4-chloroanilino)sulfanyl]methyl}carbamate](/img/structure/B14195282.png)
![4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B14195286.png)

![2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate](/img/structure/B14195302.png)


![N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14195330.png)
![2-methyl-N-[3-oxo-3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propyl]prop-2-enamide](/img/structure/B14195333.png)
![N-[1-(Biphenyl-4-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B14195338.png)
![4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile](/img/structure/B14195344.png)


